5-[Benzyl(methyl)amino]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[Benzyl(methyl)amino]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a furan ring, and a benzyl(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzyl(methyl)amino]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an appropriate amino alcohol and a nitrile.
Attachment of the Benzyl(methyl)amino Group: This step involves the nucleophilic substitution of a benzyl halide with a methylamine derivative.
Final Coupling: The final step involves coupling the furan and oxazole rings through a suitable linker, such as a phenoxy methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[Benzyl(methyl)amino]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[Benzyl(methyl)amino]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[Benzyl(methyl)amino]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to a modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile Derivatives: These compounds share a similar nitrile functional group and have been studied for their pharmacological properties.
Indole Derivatives: Indole derivatives are known for their diverse biological activities and can be compared to the oxazole ring in the target compound.
Uniqueness
5-[Benzyl(methyl)amino]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H23N3O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
5-[benzyl(methyl)amino]-2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C25H23N3O3/c1-17-9-10-18(2)23(13-17)29-16-20-11-12-22(30-20)24-27-21(14-26)25(31-24)28(3)15-19-7-5-4-6-8-19/h4-13H,15-16H2,1-3H3 |
InChI Key |
BFCREQLEAZIAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NC(=C(O3)N(C)CC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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